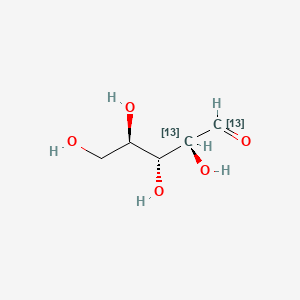
(2S,3R,4R)-2,3,4,5-tetrahydroxy(1,2-13C2)pentanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Ribose-1,2-13C2 is a stable isotope-labeled compound of D-ribose, where the carbon atoms at positions 1 and 2 are replaced with the carbon-13 isotope. This compound is used extensively in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of D-Ribose-1,2-13C2 typically involves the chemical synthesis method. The most common approach is to synthesize it by reacting a 13C-isotopically labeled starting material with an appropriate reagent through a series of reaction steps . The reaction conditions are carefully controlled to ensure the incorporation of the carbon-13 isotope at the desired positions.
Industrial Production Methods
Industrial production of D-Ribose-1,2-13C2 involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes the use of specialized equipment and reagents to maintain the isotopic purity and chemical integrity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
D-Ribose-1,2-13C2 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of D-Ribose-1,2-13C2 can lead to the formation of ribonic acid derivatives, while reduction can produce ribitol derivatives .
Applications De Recherche Scientifique
D-Ribose-1,2-13C2 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of various biochemical reactions.
Biology: Employed in studies of nucleic acid metabolism and the role of ribose in cellular processes.
Medicine: Investigated for its potential therapeutic applications in conditions like chronic fatigue syndrome and cardiac energy metabolism.
Industry: Utilized in the production of stable isotope-labeled compounds for research and development purposes .
Mécanisme D'action
The mechanism of action of D-Ribose-1,2-13C2 involves its incorporation into metabolic pathways where it acts as a precursor for the synthesis of nucleotides and nucleic acids. The carbon-13 isotope labeling allows for the tracking and quantification of metabolic fluxes and the study of biochemical pathways. The molecular targets and pathways involved include the pentose phosphate pathway and the glycolytic pathway .
Comparaison Avec Des Composés Similaires
Similar Compounds
D-Ribose-1-13C: Labeled at the first carbon position.
D-Ribose-2,3,4,5-13C4: Labeled at multiple carbon positions.
D-Glucose-1,2-13C2: Labeled at the first and second carbon positions of glucose.
D-Fructose-1,6-13C2: Labeled at the first and sixth carbon positions of fructose
Uniqueness
D-Ribose-1,2-13C2 is unique due to its specific labeling at the first and second carbon positions, which allows for detailed studies of ribose metabolism and its role in various biochemical processes. This specificity makes it a valuable tool in research applications where precise tracking of metabolic pathways is required .
Propriétés
Formule moléculaire |
C5H10O5 |
|---|---|
Poids moléculaire |
152.12 g/mol |
Nom IUPAC |
(2S,3R,4R)-2,3,4,5-tetrahydroxy(1,2-13C2)pentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5+/m1/s1/i1+1,3+1 |
Clé InChI |
PYMYPHUHKUWMLA-BZCPYFRZSA-N |
SMILES isomérique |
C([C@H]([C@H]([13C@@H]([13CH]=O)O)O)O)O |
SMILES canonique |
C(C(C(C(C=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-[1-(2-diphenylphosphanylphenyl)ethyl]-N-methyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine](/img/structure/B12948057.png)




![12-hydroxy-1,10-bis(9,9'-spirobi[fluorene]-3-yl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12948096.png)
![((8R,9S,13S,14S)-13-Methyl-17-oxo-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-3-yl)boronic acid](/img/structure/B12948098.png)

